2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone
Description
2-(4-Chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a six-membered nitrogen-containing heterocyclic ring. Its structure includes a 4-chlorophenyl group at position 2, an ethyl group at position 1, and a methyl group at position 6 (Figure 1). The molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 247.72 g/mol. Pyridinone derivatives are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, or kinase-inhibitory properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-ethyl-6-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-3-16-10(2)8-13(17)9-14(16)11-4-6-12(15)7-5-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDGBVUGBSQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C=C1C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone typically involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.
Biology: Used in research to understand its interactions with biological targets such as enzymes and receptors.
Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyridinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone with three key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: The target compound lacks the amino (-NH-) linker and secondary chlorophenyl group present in PYR (from ), which may reduce hydrogen-bonding capacity but improve lipophilicity for membrane penetration . The fluorophenyl and pyrimidinyl groups in ’s compound introduce higher complexity and molecular weight, likely tailored for specific receptor interactions .
Bioactivity :
- PYR () demonstrates explicit antifungal activity against C. albicans, attributed to its para-substituted aromatic moieties and heterocyclic core. The target compound’s 4-chlorophenyl group and ethyl/methyl substituents may confer similar antifungal properties, though experimental validation is needed .
Physicochemical Properties :
- Melting points for ’s derivatives (268–287°C) correlate with their bulky substituents and higher molecular weights, which enhance crystalline stability. The target compound’s lower molecular weight may result in a lower melting point, affecting solubility .
Mechanistic and Functional Insights
- Role of Chlorophenyl Groups : The 4-chlorophenyl moiety in the target compound and PYR is critical for antifungal activity, likely through hydrophobic interactions with fungal cell membranes or target enzymes .
Biological Activity
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substitution pattern, has been investigated for various pharmacological properties, including anti-inflammatory and antibacterial effects. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent modifications, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Synthetic Route Overview
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Condensation | Acidic | 4-Chloroaniline, Ethyl Acetoacetate |
| 2 | Cyclization | Heat | Acid catalyst |
| 3 | Functional Group Modifications | Varies | Various reagents |
Biological Activity
Research has shown that this compound exhibits several biological activities:
Antibacterial Activity
Studies indicate that this compound demonstrates moderate antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Neisseria meningitidis and Haemophilus influenzae, showing effective inhibition at concentrations lower than those required for standard antibiotics .
Antiinflammatory Properties
The compound is also noted for its potential anti-inflammatory effects. It is believed to exert these effects by inhibiting specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Antichlamydial Activity
Recent studies have explored its antichlamydial activity, revealing that derivatives of this compound can selectively inhibit Chlamydia infections in vitro. The compound exhibited a dose-dependent reduction in chlamydial progeny with minimal cytotoxicity to host cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Bacterial Interaction : Its structure allows it to penetrate bacterial membranes, leading to disruption of cellular functions.
Comparative Analysis
When compared to similar compounds, this compound shows unique pharmacological profiles due to its specific substitution pattern:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-1-methyl-6-methyl-4(1H)-pyridinone | Methyl group instead of ethyl at the 1-position | Different antibacterial profile |
| 2-(4-bromophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone | Bromine substitution instead of chlorine | Potentially higher toxicity |
| 2-(4-chlorophenyl)-1-ethyl-4(1H)-pyridinone | Lacks the methyl group at the 6-position | Reduced anti-inflammatory effects |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy : In a study assessing the antibacterial potency against N. meningitidis, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 64 μg/mL, indicating moderate effectiveness compared to traditional antibiotics .
- Antichlamydial Studies : Another investigation revealed that at a concentration of 5.2 μg/mL, the compound significantly reduced chlamydial inclusion numbers in infected HEp-2 cells without cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
